molecular formula C17H18Cl2O4S B2451401 4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate CAS No. 2361684-38-8

4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate

Cat. No.: B2451401
CAS No.: 2361684-38-8
M. Wt: 389.29
InChI Key: PCEOXLFKNALNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with chloro and butoxy groups. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate typically involves the reaction of 4-chloro-3-methylphenol with 3-butoxy-4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a sulfide.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives such as 4-amino-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate.

    Oxidation Reactions: Formation of 4-chloro-3-methylbenzoic acid or 4-chloro-3-methylbenzaldehyde.

    Reduction Reactions: Formation of 4-chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonic acid or 4-chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfide.

Scientific Research Applications

4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The chloro and butoxy groups can also influence the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the butoxy and sulfonate groups.

    3-Butoxy-4-chlorobenzenesulfonyl chloride: A precursor used in the synthesis of 4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate.

    4-Chloro-3-methylbenzoic acid: An oxidation product of this compound.

Uniqueness

This compound is unique due to the presence of both chloro and butoxy groups attached to the benzene ring, along with the sulfonate group. This combination of functional groups imparts specific chemical and physical properties to the compound, making it suitable for a variety of applications in different fields of research.

Properties

IUPAC Name

(4-chloro-3-methylphenyl) 3-butoxy-4-chlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O4S/c1-3-4-9-22-17-11-14(6-8-16(17)19)24(20,21)23-13-5-7-15(18)12(2)10-13/h5-8,10-11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEOXLFKNALNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.